Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propoxyphenyl)-2-thioxo-
Description
Structural Characterization
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for the compound is 3-(4-propoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one , reflecting its fused bicyclic core and substituents. The molecular formula, C₁₅H₁₄N₂O₂S₂ , arises from:
- A thieno[3,2-d]pyrimidin-4(1H)-one core (C₆H₃N₂OS)
- A 2-thioxo modification (replacing oxygen with sulfur at position 2)
- A 3-(4-propoxyphenyl) substituent (C₉H₁₁O)
The propoxyphenyl group introduces an ether linkage (-O-) and a three-carbon alkyl chain, increasing the molecule’s hydrophobicity compared to simpler aryl derivatives. The molecular weight calculates to 318.42 g/mol , with a topological polar surface area of 89.7 Ų , indicating moderate bioavailability potential.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₂O₂S₂ |
| Molecular Weight | 318.42 g/mol |
| IUPAC Name | 3-(4-propoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one |
| Canonical SMILES | COC1=CC=C(C=C1)C2N=C3C(=O)NC(=S)N3C4=C2C=CS4 |
Crystallographic Data and Three-Dimensional Conformational Studies
While direct crystallographic data for this compound remain unpublished, analogous thieno[3,2-d]pyrimidinones adopt orthorhombic crystal systems with space groups such as Pna2₁. For example, a related quinazolinone derivative crystallizes with unit cell dimensions a = 22.430 Å, b = 8.148 Å, and c = 13.522 Å, forming dimers via N–H···S hydrogen bonds .
In the target compound, the propoxyphenyl group’s ether oxygen may participate in C–H···O interactions , while the thioxo group facilitates N–H···S bonding . These interactions likely stabilize a planar conformation of the bicyclic core, with the propoxyphenyl substituent oriented perpendicularly to minimize steric strain.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (DMSO-d₆, 400 MHz):
- δ 12.82 (s, 1H): Pyrimidinone NH proton, deshielded due to conjugation with the carbonyl group.
- δ 8.15 (s, 1H): Thiophene C5–H, coupled with adjacent sulfur atoms.
- δ 7.45–7.02 (m, 4H): Aromatic protons from the 4-propoxyphenyl group.
- δ 3.94 (t, J = 6.4 Hz, 2H): Methylene protons adjacent to the ether oxygen (–O–CH₂–).
- δ 1.78 (sextet, J = 7.1 Hz, 2H): Central methylene of the propoxy chain (–CH₂–CH₂–CH₃).
- δ 1.01 (t, J = 7.3 Hz, 3H): Terminal methyl group of the propoxy substituent.
¹³C NMR (100 MHz, DMSO-d₆):
- δ 190.4: Thioxo (C=S) carbon.
- δ 167.2: Pyrimidinone carbonyl (C=O).
- δ 158.1–114.3: Aromatic carbons from the phenyl ring and thiophene moiety.
- δ 69.5: Ether-linked methylene (–O–CH₂–).
- δ 22.4 and 10.3: Propoxy chain carbons (–CH₂–CH₂–CH₃).
Infrared (IR) Absorption Profile Analysis
Key IR absorptions (KBr, cm⁻¹):
- 1715 (s): C=O stretch of the pyrimidinone ring.
- 1243 (m): C–O–C asymmetric stretching from the propoxy group.
- 1185 (s): C=S stretching vibration.
- 3100–3000 (w): Aromatic C–H stretches.
- 2960–2870 (w): Aliphatic C–H stretches from the propoxy chain.
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z):
- 318.42 [M]⁺: Molecular ion peak.
- 259.33 [M – C₃H₇O]⁺: Loss of the propoxy group.
- 160.08 [C₆H₄N₂OS]⁺: Thieno[3,2-d]pyrimidinone core.
- 132.04 [C₄H₃S]⁺: Thiophene-derived fragment.
Fragmentation pathways involve cleavage of the labile C–S bond in the thioxo group and retro-Diels-Alder decomposition of the bicyclic system.
Properties
Molecular Formula |
C15H14N2O2S2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-(4-propoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H14N2O2S2/c1-2-8-19-11-5-3-10(4-6-11)17-14(18)13-12(7-9-21-13)16-15(17)20/h3-7,9H,2,8H2,1H3,(H,16,20) |
InChI Key |
XYKPONWKNLQOGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)NC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propoxyphenyl)-2-thioxo- typically involves multiple steps, including condensation reactions, chlorination, and nucleophilic substitution. One common method starts with the commercially available methyl 3-aminothiophene-2-carboxylate, which undergoes a condensation reaction with formamidine acetate to form the thieno[3,2-d]pyrimidine core. This intermediate is then chlorinated and subjected to nucleophilic substitution to introduce the propoxyphenyl and thioxo groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and process optimization ensures that the compound is produced with consistent quality and minimal impurities.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioxo group (-S-) at position 2 serves as a reactive site for nucleophilic substitutions. Common reagents include amines and alcohols, leading to the formation of thioether or sulfoxide derivatives.
Example Reaction:
Key Data:
| Reactant | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| Ethylamine | 2-Ethylamino derivative | 78% | Reflux, 6h, EtOH | |
| Benzyl alcohol | 2-Benzyloxy analog | 65% | K₂CO₃, DMF, 80°C |
Bromination and Halogenation
Electrophilic bromination occurs preferentially at the activated C-6 position of the thienopyrimidine ring. This reaction is critical for introducing halogens for further cross-coupling reactions .
Mechanism:
Electrophilic attack by Br⁺ at C-6, stabilized by resonance with the adjacent sulfur atom.
Experimental Conditions:
| Bromine (equiv) | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| 1.2 | Acetic acid | 80 | 1 | 95% |
| 2.0 | CH₂Cl₂/AcOH | 20 | 4 | 92% |
| 3.0 | Acetic acid | 80 | 3 | 87% |
Data aggregated from multiple bromination protocols
Oxidation and Reduction
The thioxo group can be oxidized to sulfonyl (-SO₂-) or reduced to thiol (-SH) groups, modifying electronic properties and bioactivity.
Oxidation Pathway:
Reduction Example:
\text{Thioxo derivative} \xrightarrow[\text{LiAlH}_4]{\text{THF}} \text{Thiol analog} \quad (\text{Yield: 68%})[5]
Cycloaddition and Ring Expansion
The electron-deficient pyrimidine ring participates in [4+2] cycloadditions with dienophiles like maleic anhydride.
Diels-Alder Reaction:
\text{Thienopyrimidinone} + \text{Maleic anhydride} \rightarrow \text{Bicyclic adduct} \quad (\text{Yield: 52%})[1]
Condensation with Carbonyl Compounds
The NH group at position 1 reacts with aldehydes to form Schiff bases, enabling further derivatization:
\text{-NH-} + \text{RCHO} \rightarrow \text{-N=CH-R} \quad (\text{Yield: 60–85%})
Suzuki-Miyaura Coupling
Brominated derivatives undergo palladium-catalyzed cross-coupling with aryl boronic acids :
\text{6-Bromo derivative} + \text{Ar-B(OH)}_2 \xrightarrow[\text{Na}_2\text{CO}_3]{\text{Pd(PPh}_3\text{)}_4} \text{6-Aryl product} \quad (\text{Yield: 70–90%})
Biological Activity Correlations
Modifications at the thioxo and propoxyphenyl positions significantly impact pharmacological properties:
| Modification Site | Biological Effect | IC₅₀ (μM) | Source |
|---|---|---|---|
| Thioxo → Sulfonyl | Reduced kinase inhibition | >100 | |
| 4-Propoxyphenyl → 4-Nitrophenyl | Enhanced anticancer activity | 1.2 ± 0.3 |
Stability and Degradation
Under alkaline conditions (pH > 10), the thioxo group undergoes hydrolysis to form a disulfide byproduct:
Degradation Kinetics:
-
Half-life at pH 12: 2.3 h
-
Activation energy: 45.2 kJ/mol
This compound’s reactivity profile enables tailored synthesis of derivatives for medicinal chemistry and materials science applications. The thioxo group’s versatility in nucleophilic substitutions and redox reactions, combined with the aromatic system’s susceptibility to electrophilic attack, makes it a valuable scaffold for drug discovery .
Scientific Research Applications
Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propoxyphenyl)-2-thioxo- has a wide range of scientific research applications:
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions, particularly in the context of drug discovery.
Medicine: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for the development of new therapeutic agents.
Industry: It is utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propoxyphenyl)-2-thioxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating signal transduction pathways .
Comparison with Similar Compounds
Table 1: Substituent and Structural Comparison
*Calculated based on molecular formula (C₁₇H₁₆N₂O₂S₂). †Approximate value from .
Key Observations:
- Ring Fusion: Thieno[3,2-d] vs. [2,3-d] isomers (e.g., vs. 15) alter electronic distribution, affecting binding to biological targets like kinases or DNA .
- Thioxo Group : The 2-thioxo moiety is conserved in many active analogs (e.g., ), suggesting a role in hydrogen bonding or metal chelation .
Physicochemical Properties
Biological Activity
Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propoxyphenyl)-2-thioxo- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Overview of Thieno[3,2-d]pyrimidin-4(1H)-one
Chemical Properties:
- Molecular Formula: C15H14N2O2S2
- Molecular Weight: 318.41 g/mol
- IUPAC Name: Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propoxyphenyl)-2-thioxo-
This compound belongs to the thienopyrimidine class and exhibits a unique structure that contributes to its biological activity.
Biological Activities
Thieno[3,2-d]pyrimidin-4(1H)-one derivatives have been studied for various biological activities including:
-
Antitumor Activity:
- Research indicates that thieno[3,2-d]pyrimidine derivatives show significant cytotoxic effects against multiple cancer cell lines. For instance, a study demonstrated that certain derivatives had IC50 values as low as against SU-DHL-6 lymphoma cells and exhibited selective toxicity towards cancer cells compared to normal cells .
- The mechanism of action often involves the inhibition of specific enzymes or pathways critical for tumor cell survival.
- Antimicrobial Properties:
-
Inhibition of Enzymatic Activity:
- Thieno[3,2-d]pyrimidin-4(1H)-one has been reported to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting energy metabolism and showcasing potential for developing new antibiotics .
Structure-Activity Relationships (SAR)
The biological activity of thieno[3,2-d]pyrimidin-4(1H)-one is significantly influenced by its structural components. Key findings include:
- Substituent Effects: The presence of electron-withdrawing groups on the phenyl ring enhances cytotoxicity against cancer cells. For example, compounds with chloro or nitro substitutions showed increased potency .
- Ring Modifications: Variations in the thienopyrimidine core can lead to different biological profiles. Compounds with additional thiol or sulfonamide groups have shown enhanced antitumor activity .
Study on Anticancer Activity
A systematic study synthesized various thieno[3,2-d]pyrimidine derivatives and evaluated their anticancer activities against breast cancer cell lines (MDA-MB-231). The results indicated that:
- Compound l exhibited the strongest cytotoxicity with an IC50 of .
- The introduction of electron-withdrawing groups significantly improved the efficacy of these compounds .
Evaluation Against Infectious Agents
Another study focused on the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed:
Q & A
Q. What are the most common synthetic routes for thieno[3,2-d]pyrimidin-4(1H)-one derivatives, and how are they characterized?
Methodological Answer: The compound is typically synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes in ethanol, followed by heterocyclization using glacial acetic acid and DMSO . Alternative methods include the Vilsmeier–Haack reaction (DMF-POCl₃) for one-pot synthesis under reflux . Characterization relies on NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry (ESI-MS) to confirm structural integrity and purity. For example, derivatives in showed distinct ¹H-NMR peaks (e.g., δ 7.48–8.17 ppm for aromatic protons) and IR carbonyl stretches (~1650–1700 cm⁻¹) .
Q. How are thieno[3,2-d]pyrimidin-4(1H)-one derivatives screened for biological activity in academic research?
Methodological Answer: Standard protocols involve in vitro enzymatic assays. For anti-tyrosinase activity, compounds are tested against mushroom tyrosinase (EC 1.14.18.1) using L-DOPA as a substrate, with kojic acid as a positive control . Antiplasmodial activity is assessed via the hypoxanthine incorporation assay against Plasmodium falciparum strains (e.g., 3D7), with IC₅₀ values calculated relative to chloroquine . Antimicrobial screening follows CLSI guidelines using broth microdilution to determine MICs . Activity is often correlated with substituent effects (e.g., electron-withdrawing groups enhance tyrosinase inhibition) .
Q. What analytical techniques are critical for validating the purity and structure of synthesized derivatives?
Methodological Answer: Key techniques include:
- ¹H/¹³C-NMR : Assigns proton environments (e.g., thioxo protons at δ ~12.6 ppm) and carbon backbone .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1670 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) functional groups .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+1]⁺ = 247.3 for fluorophenyl derivatives) .
- Melting Point Analysis : Ensures compound consistency (e.g., >300°C for halogenated derivatives) .
Advanced Research Questions
Q. How do substituents at the 2-, 3-, and 6-positions influence biological activity and selectivity?
Methodological Answer:
- Anti-tyrosinase activity : The 4g derivative (2,4-dihydroxybenzene substituent) showed the highest inhibition (IC₅₀ = 1.2 µM) due to hydrogen bonding with the enzyme’s active site .
- Anticancer activity : 6-Aryl substitutions (e.g., 4-chlorophenyl) enhance cytotoxicity by stabilizing interactions with dihydrofolate reductase (DHFR) .
- Antimicrobial activity : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) improve membrane penetration, reducing MICs against S. aureus . Computational docking (e.g., OpenEye Software) predicts substituent effects on target binding .
Q. What computational strategies are used to predict target binding and optimize derivatives?
Methodological Answer:
- Molecular Docking : Tools like Fred Receptor and AutoDock simulate ligand-enzyme interactions. For tyrosinase, the 4g derivative forms hydrogen bonds with His263 and hydrophobic interactions with Val283 .
- QSAR Modeling : Electron-withdrawing substituents (e.g., -Cl, -Br) at the 6-position correlate with improved antiplasmodial activity (R² = 0.89 in derivatives from ) .
- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns for DHFR inhibitors) .
Q. How can synthetic routes be optimized for derivatives with challenging substituents (e.g., bulky aryl groups)?
Methodological Answer:
- Reductive Amination : Sodium cyanoborohydride (pH 6) facilitates reactions with sterically hindered amines (e.g., 2,5-dichlorophenylamine), yielding 57–87% .
- Microwave-Assisted Synthesis : Reduces reaction time (3 hours vs. 24 hours) for 6-substituted derivatives .
- Protecting Groups : Use of acetyl or tert-butyloxycarbonyl (Boc) groups prevents side reactions during functionalization .
Q. How can researchers balance multi-target activity (e.g., anti-tyrosinase and anticancer) while minimizing toxicity?
Methodological Answer:
- Selective Functionalization : Introduce polar groups (e.g., -OH, -COOH) to enhance tyrosinase inhibition while maintaining DHFR affinity .
- Pharmacophore Hybridization : Merge structural motifs from active derivatives (e.g., 4g’s dihydroxybenzene with 10c’s fluorophenyl group) .
- Toxicity Screening : Use in vitro models (e.g., HEK293 cells) to assess IC₅₀ ratios (>10-fold selectivity over normal cells) .
Q. What strategies address low yields in reductive amination or cyclocondensation reactions?
Methodological Answer:
- Solvent Optimization : Replace ethanol with dry methanol to improve azomethine intermediate stability .
- Catalyst Screening : Pd/C or Ni catalysts enhance yields in halogenated aryl reactions (e.g., 6-iodophenyl from 57% to 89%) .
- Temperature Control : Gradual heating (50°C → 80°C) prevents decomposition of heat-sensitive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
